(4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate
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Overview
Description
(4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate is a complex organic compound characterized by its unique structure, which includes indolium and cyclobuten-1-olate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate typically involves multi-step organic reactions. The process begins with the preparation of the indolium and cyclobuten-1-olate precursors. These precursors are then subjected to condensation reactions under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the indolium and cyclobuten-1-olate rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **(4Z)-4-[(1-methylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-methylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate
- **(4Z)-4-[(1-ethylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-ethylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate
Uniqueness
The uniqueness of (4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C36H32N2O2 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate |
InChI |
InChI=1S/C36H32N2O2/c1-3-5-19-37-29-17-9-13-23-11-7-15-25(33(23)29)31(37)21-27-35(39)28(36(27)40)22-32-26-16-8-12-24-14-10-18-30(34(24)26)38(32)20-6-4-2/h7-18,21-22H,3-6,19-20H2,1-2H3 |
InChI Key |
HXKXNLQIYAHGEA-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C\C4=C(/C(=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCC)/C4=O)[O-] |
Canonical SMILES |
CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC4=C(C(=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCC)C4=O)[O-] |
Origin of Product |
United States |
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